Dimethyl m-phenylenediacrylate
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Overview
Description
m-Phenylen-diacrylsaeure-dimethylester: is an organic compound that belongs to the class of aromatic esters. It is derived from m-phenylenediamine and acrylic acid, forming a dimethyl ester. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of m-Phenylen-diacrylsaeure-dimethylester typically begins with m-phenylenediamine and acrylic acid.
Esterification Reaction: The reaction involves the esterification of m-phenylenediamine with acrylic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure m-Phenylen-diacrylsaeure-dimethylester.
Industrial Production Methods: In industrial settings, the production of m-Phenylen-diacrylsaeure-dimethylester involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial reactors equipped with efficient mixing and temperature control systems are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Phenylen-diacrylsaeure-dimethylester can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert m-Phenylen-diacrylsaeure-dimethylester into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Halogenation and nitration are typical examples of substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Polymer Chemistry: m-Phenylen-diacrylsaeure-dimethylester is used as a monomer in the synthesis of various polymers, including polyesters and polyamides. These polymers have applications in coatings, adhesives, and fibers.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine:
Drug Delivery: m-Phenylen-diacrylsaeure-dimethylester-based polymers are explored for drug delivery systems due to their biocompatibility and controlled release properties.
Biomedical Applications: The compound is investigated for its potential use in tissue engineering and regenerative medicine.
Industry:
Coatings and Adhesives: m-Phenylen-diacrylsaeure-dimethylester is used in the formulation of high-performance coatings and adhesives with excellent durability and chemical resistance.
Textiles: The compound is employed in the production of specialty textiles with enhanced properties, such as flame retardancy and water repellency.
Mechanism of Action
The mechanism of action of m-Phenylen-diacrylsaeure-dimethylester is primarily related to its chemical structure and reactivity. The ester functional groups allow it to participate in various chemical reactions, leading to the formation of polymers and other derivatives. The aromatic ring provides stability and contributes to the compound’s unique properties.
Molecular Targets and Pathways:
Polymerization: The compound acts as a monomer in polymerization reactions, forming long-chain polymers through ester linkages.
Biological Interactions: In biomedical applications, the compound interacts with biological molecules, facilitating drug delivery and tissue regeneration.
Comparison with Similar Compounds
o-Phenylen-diacrylsaeure-dimethylester: An isomer with similar properties but different reactivity due to the position of functional groups.
p-Phenylen-diacrylsaeure-dimethylester: Another isomer with distinct chemical behavior and applications.
Uniqueness: m-Phenylen-diacrylsaeure-dimethylester is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to form stable polymers and participate in various chemical reactions makes it valuable in multiple scientific and industrial applications.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl (E)-3-[3-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-17-13(15)8-6-11-4-3-5-12(10-11)7-9-14(16)18-2/h3-10H,1-2H3/b8-6+,9-7+ |
InChI Key |
OYTKVKMZSNSYBA-CDJQDVQCSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)/C=C/C(=O)OC |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C=CC(=O)OC |
Origin of Product |
United States |
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